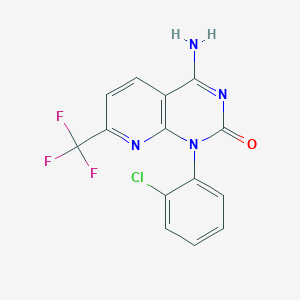

Mat2A-IN-9

Description

Role of MAT2A in S-Adenosylmethionine (SAM) Biosynthesis and Metabolism

The methionine cycle, in which MAT2A plays a rate-limiting role, is critical for maintaining SAM levels. researchgate.netelifesciences.org After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which can act as an inhibitor of methyltransferases. patsnap.comelifesciences.org The balance between SAM and SAH is tightly regulated and crucial for proper methyltransferase activity and cellular function. elifesciences.org

MAT2A in Cellular Homeostasis and Regulation

MAT2A's activity and expression are subject to intricate regulatory mechanisms that contribute to maintaining cellular homeostasis. The regulation of intracellular SAM levels is crucial, and cells achieve this partly through the control of MAT2A. elifesciences.orgbiorxiv.org One such mechanism involves the intron detention of MAT2A RNA, which is influenced by factors like the RNA methyltransferase METTL16. elifesciences.orgnih.govnih.gov This post-transcriptional regulation helps to modulate MAT2A protein production in response to SAM levels. uniprot.orgnih.gov Proper regulation of MAT2A and subsequent SAM levels is vital, as imbalances have been linked to cellular dysfunction. elifesciences.org

Dysregulation of MAT2A in Pathological Conditions

Dysregulation of MAT2A has been implicated in various pathological conditions, highlighting its importance in maintaining cellular health. Aberrant expression or activity of MAT2A can lead to altered SAM synthesis and subsequent changes in methylation patterns. assaygenie.comabcam.comabcam.com This dysregulation has been associated with liver disorders, neurodegenerative conditions, and notably, cancer. assaygenie.comabcam.comabcam.com

In cancer, increased MAT2A expression is often observed, supporting the heightened metabolic demands of rapidly proliferating cancer cells. researchgate.netpatsnap.comresearchgate.netmdpi.com The dysregulation of MAT2A contributes to tumorigenesis by providing SAM for abnormal methylation of DNA, RNA, and proteins, which affects gene expression and cell signaling pathways. researchgate.netnih.govresearchgate.netresearchgate.net Specifically, in cancers with methylthioadenosine phosphorylase (MTAP) deletion, which occurs in approximately 15% of all cancers, there is an increased dependence on MAT2A. nih.govmdpi.comprobiologists.cominsilico.com MTAP deletion leads to the accumulation of methylthioadenosine (MTA), which partially inhibits Protein Arginine Methyltransferase 5 (PRMT5). nih.govprobiologists.cominsilico.com In this context, inhibiting MAT2A becomes a promising strategy to further reduce SAM levels, thereby enhancing PRMT5 inhibition and selectively impacting MTAP-deleted cancer cells. nih.govmdpi.comprobiologists.cominsilico.comnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C14H8ClF3N4O |

|---|---|

Molecular Weight |

340.69 g/mol |

IUPAC Name |

4-amino-1-(2-chlorophenyl)-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2-one |

InChI |

InChI=1S/C14H8ClF3N4O/c15-8-3-1-2-4-9(8)22-12-7(11(19)21-13(22)23)5-6-10(20-12)14(16,17)18/h1-6H,(H2,19,21,23) |

InChI Key |

BVNKURJMNQNVAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N2C3=C(C=CC(=N3)C(F)(F)F)C(=NC2=O)N)Cl |

Origin of Product |

United States |

Mat2a As a Therapeutic Target in Oncology

Synthetic Lethality Principle and Methylthioadenosine Phosphorylase (MTAP) Deletion

The concept of synthetic lethality, where the loss of two genes is lethal to a cell but the loss of either one alone is not, is a cornerstone of precision oncology. glpbio.com A key example of this is the relationship between MAT2A and methylthioadenosine phosphorylase (MTAP). chemsrc.commed-life.cn The gene for MTAP is located on chromosome 9p21, adjacent to the well-known tumor suppressor gene CDKN2A. medchemexpress.comchemlab-tachizaki.com Due to this proximity, the MTAP gene is frequently co-deleted with CDKN2A in approximately 15% of all human cancers, including pancreatic, lung, and bladder cancers, as well as glioblastoma. chemsrc.commedchemexpress.combiomart.cnecust.edu.cn This common genomic event creates a specific vulnerability in cancer cells that can be exploited by targeting MAT2A. biomart.cntargetmol.com

The methionine salvage pathway is a critical metabolic process that recycles sulfur-containing metabolites back into methionine. medchemexpress.com During the synthesis of polyamines, which are essential for cell growth, SAM is consumed, producing 5'-methylthioadenosine (MTA) as a byproduct. ambeed.com MTAP is the key enzyme in this salvage pathway, catalyzing the phosphorolysis of MTA into adenine (B156593) and 5-methylthioribose-1-phosphate (MTR-1-P). ambeed.comabmole.com These products are then converted back into methionine and adenine, thus salvaging essential molecules and maintaining metabolic homeostasis. medchemexpress.com In normal cells, MTAP is abundant and efficiently carries out this function. medchemexpress.com

In cancer cells with a homozygous deletion of the MTAP gene, the salvage pathway is broken. medchemexpress.com The inability to process MTA leads to its significant accumulation within the cell, with levels reported to be dramatically higher than in MTAP-proficient cells. med-life.cnsun-shinechem.com This buildup of MTA is a defining metabolic characteristic of MTAP-deleted tumors. med-life.cn The accumulated MTA is not inert; it acts as a potent inhibitor of several cellular enzymes, most notably Protein Arginine Methyltransferase 5 (PRMT5). chemsrc.commed-life.cn Furthermore, the accumulation of MTA in the tumor microenvironment can suppress the function of immune cells, such as T cells and dendritic cells, potentially contributing to immune evasion.

The relationship between MAT2A, MTAP, and PRMT5 is a finely tuned metabolic axis. MAT2A produces SAM, the essential substrate for PRMT5, which is a methyltransferase that symmetrically dimethylates arginine residues on various proteins, including histones, thereby regulating processes like gene expression and mRNA splicing. chemsrc.com

In MTAP-deleted cancers, the high concentration of MTA acts as a natural, selective inhibitor of PRMT5, creating a state of partial PRMT5 inhibition. chemsrc.commed-life.cn This makes the cancer cells uniquely dependent on the remaining, already-weakened PRMT5 activity for survival. Because PRMT5 requires SAM as its substrate, these cells become exquisitely sensitive to any further reduction in SAM levels. med-life.cnambeed.com This sets the stage for a synthetic lethal therapeutic strategy: inhibiting MAT2A in these cells depletes the SAM pool, which further cripples the already MTA-inhibited PRMT5, leading to a "second hit" that pushes the cancer cell toward apoptosis. med-life.cnambeed.com

Rationale for MAT2A Inhibition in MTAP-Deleted Cancers

The rationale for targeting MAT2A in MTAP-deleted cancers is built directly on the synthetic lethal interplay with PRMT5. glpbio.comchemsrc.comambeed.com By inhibiting MAT2A, the production of SAM is reduced, leading to "substrate starvation" for PRMT5. targetmol.comambeed.com This pharmacological reduction of SAM, combined with the endogenous MTA-mediated inhibition of PRMT5, leads to a profound suppression of PRMT5's methyltransferase activity. med-life.cn This disruption of PRMT5 function has been shown to cause defects in mRNA splicing, induce DNA damage, and ultimately trigger selective cell death in MTAP-deleted cancer cells, while largely sparing normal cells that have a functional MTAP enzyme and normal MTA levels. biomart.cnecust.edu.cn

This targeted approach has driven the development of several potent and selective MAT2A inhibitors. Research has demonstrated that these inhibitors can effectively reduce SAM levels and show significant antiproliferative activity specifically in MTAP-deleted cancer cell lines and tumor models. biomart.cnecust.edu.cn For instance, the MAT2A inhibitor Mat2A-IN-9 (also known as IDE397 ) has been shown to exhibit anti-tumor activity in MTAP-deleted patient-derived xenograft (PDX) models. Another well-characterized inhibitor, AG-270 , has also demonstrated potent antiproliferative effects in MTAP-deleted cancer cells. biomart.cn

| Inhibitor | Mechanism | Observed Effect in MTAP-Deleted Models | Reference |

|---|---|---|---|

| This compound (IDE397) | Potent MAT2A inhibitor | Exhibits anti-tumor activity in MTAP-deleted PDX models | abmole.comambeed.com |

| AG-270 | Allosteric MAT2A inhibitor | Reduces PRMT5 activity, causes splicing perturbations, and induces DNA damage, leading to antiproliferative activity | biomart.cnsun-shinechem.com |

| PF-9366 | MAT2A inhibitor | Impairs proliferation, viability, and reduces global histone methylation in MLL-rearranged leukemia cells | sun-shinechem.com |

MAT2A Involvement in Other Cancer Types

While the synthetic lethal relationship in MTAP-deleted cancers is a primary focus, MAT2A is also implicated in other malignancies. glpbio.comabmole.com MAT2A is often overexpressed in various tumors, including liver, colon, gastric, breast, and pancreatic cancers, as well as in hematologic malignancies like leukemia and multiple myeloma, where its high expression can be associated with a poor prognosis. sun-shinechem.comabmole.comchemsrc.com

In these contexts, the role of MAT2A is often linked to the high metabolic demand of rapidly proliferating cancer cells for methylation reactions. sun-shinechem.com

Hepatocellular Carcinoma (HCC) and Colon Cancer : In liver and colon cancers, increased MAT2A expression provides a growth and survival advantage to cancer cells. abmole.com

Hematologic Malignancies : In mixed-lineage leukemia (MLL), MAT2A is significantly overexpressed, and its inhibition leads to reduced proliferation, cell cycle arrest, and apoptosis. sun-shinechem.com Studies have shown that MAT2A inhibition can sensitize MLL cells to other treatments, including chemotherapy and inhibitors of DOT1L and PRMT5. sun-shinechem.com In multiple myeloma, silencing MAT2A has been shown to restrain cell cycle progression and induce apoptosis. chemsrc.com

Non-Small Cell Lung Cancer (NSCLC) : In cancer stem cells (CSCs) of NSCLC, MAT2A expression has been strongly correlated with cancer progression and metastasis, and its inhibition was found to selectively eliminate the tumorigenicity of these CSCs. targetmol.com

Mat2a in 9: a Potent Mat2a Inhibitor

Chemical Classification

Mat2A-IN-9 is classified as a 2-oxoquinazoline derivative. targetmol.com This structural scaffold is a key feature of its design as an inhibitor of the enzyme methionine adenosyltransferase 2A (MAT2A). targetmol.com

Inhibitory Potency and Selectivity of this compound

This compound, which is also identified as IDE397, is a potent inhibitor of methionine adenosyltransferase 2A (MAT2A). abmole.com The inhibition of MAT2A is a targeted strategy in cancers that have a specific genetic vulnerability known as methylthioadenosine phosphorylase (MTAP) deletion. bioworld.com In these cancer cells, the loss of MTAP makes them highly dependent on MAT2A for survival. nih.gov

The mechanism of action for MAT2A inhibitors like this compound involves synthetic lethality. probiologists.com By inhibiting MAT2A, the production of S-adenosylmethionine (SAM), a crucial molecule for cell function and survival, is reduced. bioworld.com This reduction has a selective and detrimental effect on MTAP-deleted cancer cells, leading to an anti-proliferative effect. bioworld.com Research has shown that potent MAT2A inhibitors can substantially decrease SAM levels within cancer cells and selectively block their proliferation. researchgate.net

Comparison with Other MAT2A Inhibitors

The field of MAT2A inhibition has seen the development of several small molecules. This compound (IDE397) is considered a potent inhibitor within this class. abmole.com A comparison with other notable MAT2A inhibitors highlights the variations in their biochemical potency.

For instance, AG-270 is another potent, allosteric, and noncompetitive MAT2A inhibitor with a reported IC50 of 14 nM. acs.orgnih.gov In contrast, PF-9366 is a moderately potent allosteric inhibitor with an IC50 of 420 nM. acs.org Another compound, SCR-7952, has been demonstrated to be more potent than AG-270 in both biochemical and cellular assays. nih.gov While a specific IC50 value for this compound is not detailed in the provided search results, its consistent description as a "potent" inhibitor places it among the more effective agents in this therapeutic class. abmole.com

Table 1: Comparison of MAT2A Inhibitors

| Compound | IC50 Value (Enzymatic) | Notes |

|---|---|---|

| AG-270 | 14 nM | Allosteric, noncompetitive inhibitor. acs.orgnih.gov |

| PF-9366 | 420 nM | Moderately potent allosteric inhibitor. acs.org |

| SCR-7952 | More potent than AG-270 | Demonstrated high potency and selectivity. nih.gov |

| AGI-24512 | ~8 nM | Predecessor to AG-270 with poor oral absorption. nih.gov |

| This compound (IDE397) | Described as "potent" | A potential "first-in-class" MAT2A inhibitor. abmole.com |

Preclinical Research on Mat2a in 9 and Mat2a Inhibition

In Vitro Studies

The inhibition of Methionine Adenosyltransferase 2A (MAT2A) has been identified as a synthetic lethal strategy for cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene. mdpi.comresearchgate.net This genetic deletion, which occurs in approximately 15% of all cancers, leads to the accumulation of methylthioadenosine (MTA), a metabolite that partially inhibits protein arginine methyltransferase 5 (PRMT5). mdpi.comresearchgate.net Consequently, these MTAP-deleted tumors become highly dependent on MAT2A to produce S-adenosylmethionine (SAM) and maintain PRMT5 activity, rendering them selectively vulnerable to MAT2A inhibitors. mdpi.comnih.govresearchgate.net

A range of MAT2A inhibitors have demonstrated potent and selective anti-proliferative activity against MTAP-deleted cancer cell lines in vitro. For instance, the MAT2A inhibitor IDE397 selectively inhibits the proliferation of HCT116 MTAP-/- cells compared to their MTAP-wildtype counterparts. investorroom.com Similarly, the clinical candidate AG-270 shows anti-proliferative effects in MTAP-deleted cancer cells. syr.edunih.gov Studies using various inhibitors across diverse cancer cell lines consistently show greater sensitivity in cells with the MTAP-deleted genotype. investorroom.comfondazionesternberg.it This selective impairment of tumor cell proliferation spares normal tissues, highlighting the therapeutic potential of this approach. researchgate.net

| Inhibitor | Cell Line | MTAP Status | Reported Potency (IC50/GI50) | Source |

|---|---|---|---|---|

| Compound 17 | HCT116 | MTAP-/- | 1.4 µM | mdpi.com |

| Hit compound 9 | HCT-116 | MTAP-/- | 17 nM | figshare.com |

| AG-270 | Multiple | MTAP-/- | 260 nM (average) | nih.gov |

| PF-9366 | Huh-7 | Not Specified | 10 µM | nih.gov |

| IDE397 | HCT116 | MTAP-/- | Potent & Selective Inhibition | investorroom.com |

| Compound 8 | Not Specified | Not Specified | Sub-micromolar | nih.gov |

The direct inhibitory effect of compounds on MAT2A is quantified using biochemical enzymatic assays. nih.gov These assays measure the catalytic activity of purified recombinant MAT2A enzyme, which synthesizes S-adenosylmethionine (SAM) from L-methionine and ATP. nih.govsigmaaldrich.com The inhibition is typically reported as an IC50 value, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Several potent allosteric inhibitors of MAT2A have been developed. These inhibitors bind to a site on the MAT2A enzyme that is distinct from the active site where substrates bind. mdpi.comresearchgate.netwesleyan.edu For example, PF-9366 was identified as an allosteric inhibitor that binds to a site overlapping with that of the MAT2A regulatory protein, Mat2B. researchgate.netwesleyan.edu This allosteric binding alters the enzyme's active site, leading to decreased turnover. researchgate.netwesleyan.edu Newer generations of inhibitors have been developed with significantly improved potency in these biochemical assays.

| Inhibitor | Biochemical IC50 | Source |

|---|---|---|

| Compound 17 | 0.43 µM | mdpi.com |

| Hit compound 9 | 7 nM | figshare.com |

| PF-9366 | 420 nM | nih.gov |

| Compound 8 | Single digit nM | nih.gov |

| IDE397 | Potent Inhibition | investorroom.com |

Effective MAT2A inhibition within cancer cells is confirmed by measuring changes in key downstream metabolites. The primary function of MAT2A is to catalyze the formation of SAM, the main methyl donor for cellular methylation reactions. mdpi.comfrontiersin.org Treatment with potent MAT2A inhibitors like AG-270 and IDE397 leads to a substantial reduction in intracellular SAM levels. investorroom.comsyr.edunih.gov

In the specific context of MTAP-deleted cancers, the functional consequence of MAT2A inhibition converges on the activity of PRMT5. nih.gov The loss of MTAP causes the buildup of MTA, a potent natural inhibitor of PRMT5. researchgate.netnih.gov This makes PRMT5 activity highly reliant on the availability of its substrate, SAM. nih.gov When MAT2A inhibitors reduce SAM levels, PRMT5 activity is further suppressed. researchgate.net The activity of PRMT5 is monitored by measuring the levels of symmetric dimethylarginine (SDMA), a product of its methyltransferase activity. mdpi.com Studies have shown that treatment with MAT2A inhibitors selectively reduces SDMA levels in MTAP-deleted cells, confirming target engagement and the intended downstream biological effect. investorroom.comfondazionesternberg.it For example, while the inhibitor IDE397 reduces SAM levels regardless of MTAP status, it selectively inhibits SDMA in HCT116 MTAP-/- cells. investorroom.com

By controlling the cellular supply of SAM, MAT2A plays a crucial role in epigenetic regulation through DNA and histone methylation. patsnap.comnih.gov Inhibition of MAT2A disrupts these processes, leading to significant changes in gene expression. RNA-sequencing analyses of cancer cells treated with MAT2A inhibitors have revealed the upregulation and downregulation of numerous genes. syr.eduresearchgate.netnih.gov These transcriptional changes affect key cellular pathways, including apoptosis, DNA repair, and cell cycle progression. nih.govnih.govbiorxiv.org For instance, treatment of MLL-rearranged leukemia cells with the MAT2A inhibitor PF-9366 led to changes in the expression of 74 genes, including those involved in cell cycle regulation such as CDKN1A/p21, CDK1, and RB1. researchgate.net

The availability of SAM is critical for histone methyltransferases that attach methyl groups to histone proteins, thereby regulating chromatin structure and gene transcription. nih.gov MAT2A inhibition, by depleting the SAM pool, can lead to global changes in histone methylation. researchgate.net Studies have shown that targeting MAT2A can reduce levels of various histone methylation marks. nih.gov

Depending on the cellular context, MAT2A inhibition has been linked to decreases in both activating marks, such as H3K4me3 (Histone 3 Lysine (B10760008) 4 trimethylation) and H3K36me3, and repressive marks, like H3K9me2 and H3K27me3. frontiersin.orgnih.govbiorxiv.org For example, treatment of lung cancer cells with the inhibitor PF-9366 specifically decreased H3K9me2 and H3K36me3 levels. nih.govnih.gov In other models, MAT2A knockout resulted in a significant decrease in H3K4me3, H3K9me3, and H3K27me3. frontiersin.org The specific patterns of histone methylation changes can be heterogeneous and depend on the tumor type. biorxiv.org

In addition to histone methylation, SAM is the methyl donor for DNA methyltransferases that establish and maintain DNA methylation patterns, which are crucial for gene silencing and genomic stability. frontiersin.orgpatsnap.com The regulation of MAT2A expression itself can be controlled by the methylation of its promoter region. physiology.orgresearchgate.net Research has shown that inhibiting MAT2A can impact global DNA methylation. Studies in acute myeloid leukemia (AML) cells have demonstrated that MAT2A inhibition leads to a global reduction in methylated cytosine residues, directly linking the enzyme's activity to DNA methylation maintenance. biorxiv.org This effect aligns the consequences of MAT2A inhibition with those of DNA demethylating agents. biorxiv.org

Effects on Gene Expression and Epigenetic Modifications

Modulation of Key Regulatory Pathways (e.g., mTOR-4EBP1, c-MYC, PRMT5, RIP1, BCL-2)

Inhibition of Methionine Adenosyltransferase 2A (MAT2A) by compounds such as Mat2A-IN-9 leads to significant downstream effects on crucial regulatory pathways implicated in cancer cell proliferation, survival, and metabolism.

mTOR-4EBP1 Pathway: Preclinical studies have demonstrated that MAT2A inhibition leads to the inactivation of the mTOR-4EBP1 pathway. nih.govsemanticscholar.org In multiple myeloma (MM) cell lines, both genetic silencing of MAT2A and pharmacological inhibition with the small molecule FIDAS-5 resulted in a significant decrease in the phosphorylation of key mTOR pathway components, including p70S6K and 4EBP1. nih.govsemanticscholar.org This inactivation of mTOR signaling contributes to a reduction in protein synthesis, which in turn impairs cell viability and proliferation. nih.gov The restraint of cell cycle progression and induction of apoptosis following MAT2A inhibition are also linked to the downregulation of the mTOR-4EBP1 pathway. researchgate.netprobiologists.com

c-MYC: The c-MYC oncogene is interconnected with MAT2A expression and methionine metabolism. c-MYC has been shown to be a downstream effector of the mTORC1 signaling pathway in response to methionine availability. nih.gov It can also directly induce the expression of MAT2A, highlighting a feedback loop that supports the metabolic demands of proliferating cancer cells. nih.govnih.gov By rewiring methionine metabolism, the mTORC1-c-Myc axis can affect MAT2A activity, thereby influencing the generation of S-adenosylmethionine (SAM) and subsequent epigenetic modulation of gene expression crucial for tumor cell proliferation. nih.gov

PRMT5: A primary mechanism of action for MAT2A inhibitors in a significant subset of cancers is the indirect modulation of Protein Arginine Methyltransferase 5 (PRMT5) activity. ideayabio.com Approximately 15% of human cancers exhibit a homozygous deletion of the MTAP (methylthioadenosine phosphorylase) gene. probiologists.comnih.gov This genetic alteration leads to the accumulation of methylthioadenosine (MTA), a natural inhibitor of PRMT5. probiologists.com In these MTAP-deleted cells, PRMT5 becomes exquisitely sensitive to the levels of its substrate, SAM. probiologists.com Inhibition of MAT2A drastically reduces the intracellular pool of SAM, creating a synthetic lethal effect where the combined impact of MTA accumulation and SAM depletion leads to profound PRMT5 inhibition, reduced cancer growth, and selective cell death. probiologists.comnih.govnih.gov This convergence on PRMT5 inhibition is a key mechanistic basis for the selective anti-tumor activity of MAT2A inhibitors in MTAP-deficient cancers. annualreviews.org

RIP1: Research in the context of the tumor microenvironment has uncovered a novel MAT2A-RIP1 (Receptor-Interacting Protein 1) signaling axis in monocytes. nih.gov In gastric cancer, tumor-associated macrophages (TAMs) exhibit increased methionine cycle activity, largely due to elevated MAT2A levels. nih.gov MAT2A modulates the activation of these macrophages and mediates the upregulation of RIP1 by increasing histone H3K4 methylation at the RIP1 promoter region, highlighting a role for MAT2A in regulating inflammation and immune evasion. nih.gov

BCL-2: MAT2A has been shown to regulate the expression of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). Studies in human colon and liver cancer cells reveal that MAT2A can positively regulate BCL-2 expression at both the transcriptional and protein levels. mdpi.comnih.gov Chromatin immunoprecipitation assays have confirmed that the MATα2 protein, encoded by MAT2A, can physically bind to the BCL-2 promoter. nih.gov This regulation appears to be independent of SAM levels and is linked to the sumoylation enzyme Ubc9, suggesting that MAT2A's role in preventing apoptosis may be partly mediated by its maintenance of BCL-2 expression. nih.govresearchgate.net

RNA Splicing Perturbations

The inhibition of MAT2A has been mechanistically linked to significant perturbations in mRNA splicing. nih.govresearchgate.net This effect is primarily a downstream consequence of reduced PRMT5 activity. nih.gov PRMT5-mediated methylation of arginine residues on spliceosomal proteins is critical for the proper assembly and function of the spliceosome.

In MTAP-deleted cancers, the synthetic lethal interaction with MAT2A inhibition leads to a profound decrease in PRMT5's catalytic activity. researchgate.netmdpi.com This impairment results in widespread splicing defects, including intron retention. nih.govmdpi.com The MAT2A gene itself is regulated by a process known as intron detention, where the last intron remains unspliced in a nuclear-retained transcript. nih.govresearchgate.net The splicing of this detained intron is sensitive to intracellular SAM levels, indicating a feedback mechanism that cells use to control SAM homeostasis. nih.govresearchgate.netbiorxiv.org By depleting SAM, MAT2A inhibitors can exacerbate splicing perturbations, affecting a broad range of transcripts essential for cell survival and proliferation. nih.gov

Cell Cycle Progression and Apoptosis Induction

A consistent outcome of MAT2A inhibition across various cancer models is the disruption of cell cycle progression and the induction of programmed cell death (apoptosis).

Pharmacological inhibition of MAT2A has been shown to induce cell cycle arrest, often at the G1/S phase transition. researchgate.netnih.gov In MLL-rearranged (MLLr) leukemia models, treatment with the MAT2A inhibitor PF-9366 led to a significant block in DNA synthesis and cell cycle progression. researchgate.netnih.gov Similarly, in liver cancer cells, MAT2A inhibition resulted in cell cycle arrest and was associated with an increase in the expression of cell cycle inhibitors like p21 and p27. nih.gov

The induction of apoptosis is a key component of the anti-tumor activity of MAT2A inhibitors. nih.govnih.gov Treatment of cisplatin-resistant lung cancer cells with a MAT2A inhibitor led to a significant increase in apoptosis, as evidenced by the elevation of the apoptosis marker cleaved-PARP. nih.gov In multiple myeloma cells, both genetic knockdown and pharmacological inhibition of MAT2A with FIDAS-5 resulted in a dose-dependent increase in apoptosis, accompanied by the cleavage of caspase-3, caspase-9, and PARP. semanticscholar.org This pro-apoptotic effect is linked to the disruption of key survival pathways, including mTOR and BCL-2 signaling. nih.govmdpi.com

Differentiation Induction

Beyond inducing cell cycle arrest and apoptosis, MAT2A inhibition has also been observed to promote cellular differentiation in certain cancer contexts. In preclinical models of MLLr leukemia, which is characterized by a block in hematopoietic differentiation, treatment with a MAT2A inhibitor prompted the cells to differentiate. nih.gov This was observed through morphological changes and an increase in the expression of the myeloid differentiation marker CD14. nih.gov In models of castration-resistant prostate cancer (CRPC), both genetic and pharmacological inhibition of MAT2A was found to promote luminal epithelial differentiation, suggesting that targeting MAT2A can reverse the aggressive, stem-like state of these tumors. nih.gov

Specific Cell Line Sensitivity

The sensitivity of cancer cells to MAT2A inhibition is strongly correlated with specific genetic and molecular contexts. The most well-characterized determinant of sensitivity is the deletion of the MTAP gene, which confers a state of synthetic lethality with MAT2A inhibitors. nih.govresearchgate.net However, sensitivity has been observed in other contexts as well.

| Cancer Type | Sensitive Cell Lines | Key Molecular Context | Reference(s) |

| Colon Cancer | HCT116 MTAP-/- | MTAP deletion | nih.govannualreviews.orgacs.org |

| Multiple Myeloma | OPM2, JJN3 | High MAT2A expression | nih.govsemanticscholar.org |

| Lung Cancer | H460/DDP, PC-9 | Cisplatin-resistant, High MAT2A | nih.govresearchgate.net |

| Leukemia (MLLr) | MLL-AF4, MLL-AF9 models | MLL-rearrangement | researchgate.netnih.gov |

| Prostate Cancer | VCaP, LuCaP 35 | ERG fusion-positive | nih.gov |

| Glioblastoma | U251 | High MAT2A expression | frontiersin.org |

| Breast Cancer | MDA-MB-231, MDA-MB-468 | Triple-Negative Breast Cancer | nih.gov |

In Vivo Studies (Preclinical Models)

Efficacy in Xenograft Models

The anti-tumor effects of MAT2A inhibitors observed in cell culture have been successfully translated into preclinical in vivo models. Treatment with various MAT2A inhibitors has demonstrated significant efficacy in reducing tumor growth across a range of xenograft models.

A key area of success has been in models of MTAP-deleted cancers. Oral administration of MAT2A inhibitors like AG-270 and others has led to dose-dependent tumor growth inhibition in xenografts derived from MTAP-null cancer cell lines. acs.orgnih.govresearchgate.net This in vivo efficacy is correlated with a reduction of SAM levels within the tumor tissue, confirming the on-target mechanism of action. nih.gov

The efficacy of MAT2A inhibition has also been demonstrated in other tumor types. In a mouse model of multiple myeloma (5TGM1), the inhibitor FIDAS-5 significantly reduced the tumor burden. nih.gov In prostate cancer, the MAT2A inhibitor AG-270 inhibited the growth of tumor spheroids and reduced tumor growth in mice bearing LuCaP 35 patient-derived xenografts. nih.gov Furthermore, combining the MAT2A inhibitor AG-270 with taxanes, such as docetaxel (B913), resulted in synergistic anti-proliferative effects in MTAP-deleted pancreatic and non-small cell lung cancer xenograft models. probiologists.com

| Inhibitor | Cancer Model | Xenograft Type | Observed Efficacy | Reference(s) |

| AG-270 | MTAP-deleted solid tumors | Cell line-derived | Dose-dependent tumor growth inhibition | nih.govresearchgate.net |

| FIDAS-5 | Multiple Myeloma | 5TGM1 murine model | Significant reduction in tumor burden | nih.gov |

| AG-270 | Prostate Cancer | Patient-derived (LuCaP 35) | Reduced tumor growth | nih.gov |

| Compound 28 | Colon Cancer (MTAP del) | Cell line-derived | Tumor regression | researchgate.net |

| AG-270 (Combination) | Pancreatic & Lung Cancer (MTAP del) | Cell line-derived | Synergistic anti-proliferative effects with docetaxel | probiologists.com |

| MTDIA + AG-270 | Colorectal Cancer (MTAP+/+) | Cell line-derived | Reduced xenograft growth rates | nih.gov |

Modulation of Biomarkers in Vivo

Preclinical research on this compound, also known as IDE397, in various in vivo models has demonstrated significant modulation of key biomarkers associated with the inhibition of methionine adenosyltransferase 2A (MAT2A). These studies provide crucial evidence of the compound's mechanism of action and target engagement within a biological system. The primary biomarkers assessed in these studies are S-adenosylmethionine (SAM), the direct product of the MAT2A enzyme, and symmetric dimethylarginine (SDMA), a downstream marker of protein arginine methyltransferase 5 (PRMT5) activity, which is dependent on SAM availability.

In preclinical studies involving patient-derived xenograft (PDX) models of cancers with methylthioadenosine phosphorylase (MTAP) deletion, administration of this compound resulted in robust pharmacodynamic modulation. prnewswire.com A key finding from these in vivo studies was the significant, dose-dependent reduction of the biomarker SDMA in tumor tissues. investorroom.com

Analysis of tumor tissues from 47 MTAP-deleted PDX models following treatment with this compound showed a clear reduction in SDMA levels, as measured by immunohistochemistry (IHC). investorroom.com The degree of SDMA inhibition varied across the different PDX models, reflecting the heterogeneity of the tumors. For example, in squamous non-small cell lung cancer (NSCLC) PDX models, a notable inhibition of SDMA was observed. investorroom.com Specifically, in a cohort of squamous NSCLC PDX models, the mean inhibition of SDMA was significant, with some models showing nearly complete suppression of the biomarker. investorroom.comprnewswire.com This demonstrates that this compound effectively engages its target and suppresses the downstream methylation pathway in a variety of tumor types in vivo. investorroom.com

While detailed quantitative data on the in vivo modulation of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) in preclinical tumor models are not extensively detailed in publicly available literature, the profound reduction in SDMA serves as a reliable surrogate for the upstream inhibition of SAM synthesis. The inhibition of PRMT5, leading to reduced SDMA, is a direct consequence of the depletion of the SAM pool within the cancer cells. investorroom.com

The table below summarizes the observed modulation of the key biomarker SDMA in various preclinical cancer models treated with this compound.

| Biomarker | Model System | Observed Effect | Source |

|---|---|---|---|

| Symmetric Dimethylarginine (SDMA) | Patient-Derived Xenograft (PDX) Models (MTAP-deleted) | Significant inhibition of tumor SDMA levels relative to vehicle control, as measured by immunohistochemistry (IHC). | investorroom.com |

| Symmetric Dimethylarginine (SDMA) | Squamous Non-Small Cell Lung Cancer PDX Models (MTAP-deleted) | Marked inhibition of tumor SDMA H-score relative to vehicle control. | investorroom.com |

| Symmetric Dimethylarginine (SDMA) | HCT-116 Cell-Derived Xenograft (CDX) Model (MTAP-deleted) | Demonstrated reduction in tumor SDMA levels. | investorroom.com |

| S-adenosylmethionine (SAM) | Bladder Cell-Derived Xenograft (CDX) Model (RT112/84) | Perturbation of metabolites linked to 1-Carbon and Polyamine Synthesis, indicative of upstream SAM modulation. | investorroom.com |

Structure Activity Relationship Sar Studies and Compound Optimization

Identification of Key Pharmacophores and Structural Motifs

Research into MAT2A inhibitors has identified key structural features and pharmacophores crucial for binding and inhibitory activity. Early efforts identified allosteric inhibitors like PF-9366, which binds at the interface of two MAT2A subunits. nih.govacs.org However, feedback mechanisms involving MAT2A upregulation limited its cellular potency. nih.govijraset.com

Subsequent studies explored diverse chemical scaffolds to overcome these limitations and improve potency. For instance, a series of novel MAT2A inhibitors with a 3H-pyrido[1,2-c]pyrimidin-3-one scaffold were discovered. Initial SAR exploration around a compound with this core (referred to as compound 10 in one study) revealed that a conjugated π system in the bicyclic core was favorable for binding with MAT2A. nih.gov Modifications to the R1 group on this scaffold showed varying impacts on potency, with trifluoromethyl, methyl, cyclopropyl, and difluoromethyl substitutions being investigated. nih.gov

Another study exploring novel spirocyclic MAT2A inhibitors identified a hit compound (referred to as compound 9) featuring a spiral ring, which demonstrated high potency in enzymatic activity (IC50 = 7 nM) and in cell-based assays (IC50 = 17 nM against HCT-116 MTAP-/- cells). nih.gov This suggests that the spirocyclic motif contributes favorably to the inhibitory activity.

Furthermore, studies utilizing structure-based virtual screening identified novel scaffolds targeting the allosteric binding site. mdpi.comnih.gov For example, one study highlighted compound A10 with an IC50 of 4.6 μM, noting that while a methoxy (B1213986) group contributed to a hydrogen bond, activity was maintained in a related compound (compound 8, IC50 = 6.8 μM) likely through compensatory hydrophobic interactions. nih.gov

These findings underscore the importance of specific structural motifs and the nature of interactions (e.g., hydrogen bonds, π-stacking, hydrophobic interactions) with the MAT2A enzyme in achieving potent inhibition.

Fragment-Based Drug Discovery Approaches

Fragment-based drug discovery (FBDD) has been a significant strategy in identifying starting points for MAT2A inhibitor development. This approach involves screening small molecule fragments for weak binding to the target protein, followed by growing or merging these fragments to increase potency and optimize interactions. acs.orgresearchgate.netblogspot.comgenedata.com

AstraZeneca, for example, reported efforts in identifying potent MAT2A inhibitors through FBDD, leading to chemical series similar to compounds disclosed by other companies. nih.gov A fragment-based lead generation campaign identified weak but efficient hits binding in a known allosteric site of MAT2A. acs.orgresearchgate.netgenedata.com These initial fragment hits often exhibit low micromolar binding affinities. blogspot.com

The power of FBDD lies in its ability to efficiently sample chemical space with smaller molecules, which can lead to the identification of novel chemotypes and binding modes. acs.org By identifying fragments that bind to specific subsites within the MAT2A allosteric pocket, researchers can then elaborate on these fragments through synthetic chemistry to develop more potent inhibitors. acs.orgresearchgate.net

Structure-Guided Design and Lead Optimization

Structure-guided design, often coupled with SAR studies and FBDD, has been instrumental in optimizing MAT2A inhibitors. This involves utilizing structural information of MAT2A, typically obtained through X-ray crystallography, to understand how inhibitors bind and to guide the rational design of new compounds with improved properties. nih.govacs.orgacs.orgijraset.commdpi.comresearchgate.netgenedata.comresearchgate.netacs.orgscispace.comideayabio.comlarvol.comresearchgate.netrcsb.org

Crystal structures of MAT2A in complex with inhibitors have provided crucial insights into the binding modes and key interactions. For instance, crystal structures showed that a quinazolinone core in one series of inhibitors formed bidentate interactions with Arg313 and participated in π-stacking interactions with Phe20 and Trp274 within a lipophilic cryptic pocket. nih.gov Molecular docking studies have also been used to understand the binding modes of optimized compounds, showing them occupying the allosteric site and forming hydrogen bonds and π-π interactions with key amino acids. nih.gov

Structure-guided design has enabled significant improvements in potency. Starting from weak fragment hits, iterative design cycles guided by structural information and SAR data have led to compounds with dramatically increased inhibitory activity. ijraset.comresearchgate.netscispace.comideayabio.com For example, a fragment-based approach followed by structure-guided design and systematic SAR exploration led to the development of an arylquinazolinone series of potent MAT2A inhibitors. acs.orgresearchgate.netgenedata.com

Lead optimization efforts, guided by structural insights, focus on improving various properties beyond just potency, including metabolic stability, oral bioavailability, and selectivity. nih.govnih.govresearchgate.netblogspot.comlarvol.cominsilico.com For instance, modifications were made to compounds to improve pharmacokinetic profiles, such as increasing plasma drug exposure. nih.govresearchgate.net Structure-guided design has also been applied to address specific challenges, such as circumventing atropisomeric chirality in certain chemical series. nih.gov

The combination of FBDD, SAR studies, and structure-guided design has been a powerful approach in the discovery and optimization of potent and selective MAT2A inhibitors, leading to the identification of compounds with favorable properties for potential therapeutic development. nih.govacs.orgacs.orgresearchgate.netgenedata.comlarvol.com

Synergistic Therapeutic Strategies

Combination with Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors

Combining MAT2A inhibitors with PRMT5 inhibitors has shown remarkable synergistic interactions, particularly in MTAP-deleted cancers. probiologists.comresearchgate.netideayabio.comnih.gov The rationale behind this combination lies in the interconnectedness of MAT2A and PRMT5 in the methionine cycle and methylation pathways. MAT2A produces SAM, the primary methyl donor utilized by PRMT5 for protein methylation. probiologists.comresearchgate.netnih.gov In MTAP-deleted cells, the accumulation of MTA partially inhibits PRMT5, making its activity more dependent on SAM levels. probiologists.comresearchgate.netnih.gov Therefore, inhibiting MAT2A leads to reduced SAM, which, coupled with the existing partial inhibition of PRMT5 by MTA, results in a more profound suppression of PRMT5 activity. probiologists.comresearchgate.netnih.govaacrjournals.org

Preclinical studies have demonstrated that the combination of MAT2A inhibitors and PRMT5 inhibitors leads to a greater reduction of symmetric dimethylarginine (SDMA) levels, a marker of PRMT5 activity, and enhanced anti-tumor effects compared to either agent alone. probiologists.com Synergistic effects have been observed with both SAM-competitive and MTA-cooperative PRMT5 inhibitors. probiologists.comnih.gov This combination strategy is being investigated in clinical trials for patients with MTAP-deleted solid tumors and lymphomas. probiologists.comideayabio.com

Combination with Chemotherapeutic Agents

MAT2A inhibitors have also demonstrated synergistic effects when combined with various chemotherapeutic agents. This synergy can arise from the role of MAT2A in metabolic pathways essential for rapidly dividing cancer cells and its influence on DNA damage repair mechanisms.

Studies have shown that MAT2A inhibition can sensitize cancer cells to chemotherapy. For instance, the MAT2A inhibitor PF-9366 has been shown to reduce the proliferation of MLL-rearranged (MLLr) leukemia cells and sensitize them to cytarabine, a commonly used chemotherapeutic agent in leukemia treatment. probiologists.comnih.govmdpi.comresearchgate.net This sensitization is thought to be partly due to the reduction of global histone methylation caused by MAT2A inhibition. probiologists.comresearchgate.net

Furthermore, MAT2A inhibitors like AG-270 have exhibited synergistic antiproliferative effects with antimitotic taxanes such as docetaxel (B913) and paclitaxel (B517696) in MTAP-deleted pancreatic cancer and non-small cell lung cancer (NSCLC) models. probiologists.com The proposed mechanism involves the downregulation of the Fanconi Anemia (FA) DNA repair pathway by MAT2A inhibitors, leading to increased susceptibility to DNA damage induced by chemotherapy. probiologists.com

The MAT2A inhibitor IDE397 is also being evaluated in combination with chemotherapy in clinical trials for advanced solid tumors harboring MTAP deletion. researchgate.netresearchgate.net The synergy with agents like pemetrexed (B1662193) is of particular interest due to the mechanistic convergence of the methionine salvage and folate cycle pathways on nucleotide synthesis in MTAP-deleted cells. larvol.com

Combination with Targeted Therapies (e.g., DOT1L inhibitors)

Combining MAT2A inhibitors with other targeted therapies that interfere with methylation or related pathways has also shown promise. One notable example is the combination with DOT1L inhibitors. DOT1L is a histone methyltransferase that catalyzes the methylation of histone H3 at lysine (B10760008) 79 (H3K79), a mark associated with active gene transcription. semanticscholar.org DOT1L plays a critical role in the pathogenesis of MLL-rearranged leukemia. nih.govmdpi.comsemanticscholar.org

Since SAM is the methyl donor for DOT1L, inhibiting MAT2A reduces the availability of SAM, thereby impairing DOT1L activity. nih.govmdpi.comsemanticscholar.org Preclinical studies in MLLr leukemia models have demonstrated synergistic anti-leukemic effects when MAT2A inhibitors are combined with DOT1L inhibitors. probiologists.comnih.govmdpi.comresearchgate.net This combination strategy aims to enhance the disruption of epigenetic regulation driven by MLL fusion proteins.

The MAT2A inhibitor PF-9366 has shown synergistic activity with the DOT1L inhibitor EPZ004777 in MLLr cells. probiologists.comresearchgate.net This suggests a potential therapeutic strategy for overcoming resistance to DOT1L inhibitors and improving outcomes in this aggressive subtype of leukemia.

Repurposing in Other Diseases (e.g., BK Polyomavirus infection)

Beyond oncology, the identification of MAT2A as a critical host factor for BK Polyomavirus infection has opened possibilities for repurposing MAT2A inhibitors as antiviral agents. researchgate.netbiorxiv.orgbiorxiv.orgcam.ac.uk Currently, there are no effective antivirals specifically targeting BKPyV, and treatment often involves reducing immunosuppression, which increases the risk of transplant rejection. biorxiv.orgbiorxiv.orgcam.ac.uk

Research indicates that inhibiting MAT2A can potently inhibit BKPyV replication. biorxiv.orgbiorxiv.orgcam.ac.uk A genome-wide CRISPR/Cas9 screen identified MAT2A as essential for BKPyV infection. biorxiv.orgbiorxiv.org Subsequent studies using MAT2A inhibitors like PF-9366 confirmed the importance of MAT2A activity for viral gene expression and replication. biorxiv.orgcam.ac.ukgoogle.com The mechanism is thought to involve the reduction of SAM levels, which are required for viral processes, potentially including methylation of viral RNA. google.com

Given that MAT2A inhibitors are already being investigated in clinical trials for cancer, their established safety profiles in humans make them attractive candidates for repurposing for BKPyV infection and potentially other polyomavirus-associated diseases like JC polyomavirus (JCPyV) and Merkel cell polyomavirus (MCPyV) infections. researchgate.netcam.ac.uk This repurposing could offer a much-needed therapeutic option for immunosuppressed patients suffering from BKPyV-associated complications such as polyomavirus-associated nephropathy (PVAN) and hemorrhagic cystitis (HC). biorxiv.orgbiorxiv.orgcam.ac.uk

Future Research Directions and Unanswered Questions

Elucidation of Broader Biological Roles of MAT2A and SAM Axis

While the critical role of the methionine-MAT2A-SAM axis in providing SAM for methylation reactions in tumorigenesis, especially in MTAP-deleted cancers, is established, the broader biological roles of MAT2A and SAM extend beyond this context and require further elucidation. SAM is involved in over 40 known methyl transfer reactions affecting various substrates, including nucleic acids, proteins, lipids, and secondary metabolites. It also plays roles in transsulfuration and aminopropylation pathways, contributing to the biosynthesis of polyamines essential for cellular growth and repair. SAM is also implicated in the biosynthesis of hormones and neurotransmitters that influence mood.

Research indicates that MAT2A and SAM are involved in epigenetic regulation, with SAM serving as the methyl donor for cytosine methylation in DNA, a key epigenetic modification during mammalian cell development and differentiation. Dysregulation of MATs has been linked to carcinogenesis in humans. nih.gov The MAT2A-SAM axis has been shown to play a role in regulating HIV-1 latent infection by modulating intracellular SAM levels and influencing histone methylation. Furthermore, the MAT2A-RIP1 signaling axis has been shown to reprogram monocytes in gastric cancer, suggesting a role in the tumor microenvironment. MAT2A is also widely distributed in extrahepatic tissues and its changes directly impact SAM levels, affecting methylation of biological macromolecules and histone methylation, which is important for regulating gene transcription. Studies in glioma cells have demonstrated the important roles of MAT2A in promoting tumorigenesis and cancer metabolic reprogramming. Inhibition of MAT2A has also been explored in the context of cisplatin (B142131) resistance in lung cancer, suggesting a role in modulating genes associated with apoptosis, DNA repair, and TNF signaling pathways. Investigations into MAT2A and AHCY inhibition in glioblastoma have highlighted their roles in antioxidant metabolism and reducing cell survival. Further research is needed to fully map the intricate network of pathways influenced by MAT2A and SAM, particularly in diverse cellular contexts and disease states beyond MTAP-deleted cancers. Understanding these broader roles is crucial for predicting potential off-target effects of MAT2A inhibitors like Mat2A-IN-9 and identifying new therapeutic opportunities.

Mechanisms of Resistance to MAT2A Inhibition

As with many targeted therapies, the development of resistance is a significant challenge for MAT2A inhibitors. While specific resistance mechanisms for this compound have not been detailed in the provided search results, general mechanisms of resistance to MAT2A inhibition have been observed and warrant further investigation. One proposed mechanism involves SAM feedback loops, where MAT2A inhibitors can induce compensatory upregulation of MAT2A transcript and protein levels, potentially reducing the efficacy of the inhibitor. This feedback mechanism was suggested as a reason for the lack of translation of cellular potency to proliferation inhibition with the early MAT2A inhibitor PF-9366.

Metabolic adaptation can also contribute to resistance. For instance, methionine restriction has been shown to upregulate MAT2A, potentially necessitating higher inhibitor doses. Resistance mechanisms involving metabolic reprogramming have been observed, such as the upregulation and amplification of AHCY in drug-resistant B cell lymphoma, which persists even after removal of an AHCY inhibitor, indicating metabolic adaptation to evade treatment. While not specific to MAT2A inhibitors, drug resistance in lung cancer has been linked to methionine metabolism, with MAT2A being overexpressed in cisplatin-resistant cells. Understanding the specific mechanisms by which cancer cells develop resistance to MAT2A inhibitors, including compounds like this compound, is crucial for developing strategies to overcome or prevent resistance, such as identifying biomarkers of resistance or designing rational combination therapies.

Development of Next-Generation MAT2A Inhibitors with Differentiated Properties

The development of MAT2A inhibitors is an active area of research, with efforts focused on identifying compounds with improved potency, selectivity, pharmacokinetic profiles, and the ability to overcome potential resistance mechanisms. While first-in-class MAT2A inhibitors like AG-270 and IDE397 have entered clinical trials, challenges remain. drugbank.comnih.govwikipedia.org For example, AG-270 has shown some clinical activity but also exhibited off-target activity on UGT1A1, leading to hyperbilirubinemia, which could limit dose escalation. Early inhibitors like PF-9366 faced limitations due to the upregulation of MAT2A expression as a feedback mechanism.

The need for next-generation MAT2A inhibitors with differentiated properties is recognized. This includes the development of compounds with enhanced potency and selectivity for MAT2A over other enzymes, improved pharmacokinetic profiles for better drug exposure, and potentially the ability to penetrate the blood-brain barrier for treating central nervous system malignancies. Novel chemical scaffolds are being explored through approaches like structure-based drug design and virtual screening to identify new potential inhibitors. Efforts are also underway to develop inhibitors that can overcome the feedback upregulation of MAT2A. The development pipeline includes various compounds with different chemical structures and properties, aiming to address the limitations of earlier-generation inhibitors and expand the therapeutic applicability of MAT2A inhibition. This compound, as a potent MAT2A inhibitor, represents one compound within this evolving landscape, and further research is needed to fully characterize its properties and potential advantages compared to other inhibitors in development.

Q & A

Q. What is the molecular mechanism by which Mat2A-IN-9 inhibits methionine adenosyltransferase 2A (MAT2A)?

this compound, a 2-oxoquinazoline derivative, competitively binds to the catalytic site of MAT2A, disrupting the conversion of methionine and ATP to S-adenosylmethionine (SAMe). This inhibition depletes intracellular SAMe pools, critical for methylation processes in cancer cells, leading to impaired epigenetic regulation and tumor suppression . Methodological note: Confirm target engagement via SAMe quantification assays (e.g., LC-MS) in treated vs. untreated cell lines.

Q. What in vitro assays are recommended to validate this compound’s inhibitory activity?

Use enzymatic assays with recombinant MAT2A to measure IC50 values (reported as 26 nM for MAT2A-IN-10, a structural analog ). Pair with cell viability assays (e.g., MTT) in MAT2A-dependent cancer models (e.g., lymphoma or solid tumor cell lines). Include negative controls with MAT2A-wildtype cells to confirm selectivity .

Q. How does this compound’s chemical structure influence its pharmacokinetic properties?

The 2-oxoquinazoline scaffold (C14H8ClF3N4O, MW: 340.69) provides moderate lipophilicity, enhancing membrane permeability. However, its oral bioavailability may require formulation optimization, as seen in structural analogs like MAT2A-IN-10 . Methodological note: Perform logP and solubility assays in simulated physiological buffers.

Advanced Research Questions

Q. How can researchers address variability in this compound’s antitumor efficacy across different cancer models?

Variability may arise from differences in methionine metabolism or MAT2A expression levels. Recommended approach:

- Stratify cell lines by MAT2A mRNA/protein expression (via qPCR/Western blot).

- Correlate SAMe depletion levels with efficacy using metabolomic profiling.

- Validate findings in xenograft models with matched genetic backgrounds .

Q. What experimental strategies mitigate off-target effects of this compound in preclinical studies?

Q. How should contradictory data on this compound’s potency in solid tumors versus lymphomas be interpreted?

Contradictions may reflect tissue-specific dependencies on methionine metabolism. Analytical framework:

- Compare SAMe flux rates between tumor types using <sup>13</sup>C-methionine tracing.

- Evaluate compensatory pathways (e.g., MAT1A upregulation) via RNA sequencing.

- Design combinatorial trials with agents targeting parallel metabolic nodes (e.g., PRMT5 inhibitors) .

Methodological Tables

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular Formula | C14H8ClF3N4O | |

| CAS No. | 2439277-80-0 | |

| Key Assay (IC50) | 26 nM (MAT2A-IN-10 analog) | |

| Target Validation | SAMe depletion, cell viability assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.